molecular formula C16H16N6O3S B13357608 ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B13357608
M. Wt: 372.4 g/mol
InChI Key: OLTCIFYFTZWNDH-ZDUSSCGKSA-N
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Description

Ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that features a thiazole ring, a phenyl group, and a tetraazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Tetraazole Moiety: The tetraazole group can be introduced via a cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The phenyl group and other substituents are introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the phenyl group.

    Reduction: Reduction reactions can occur at the carbonyl group and the tetraazole moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[3-phenyl-2-(1H-tetrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
  • Ethyl 2-{[3-phenyl-2-(1H-imidazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
  • Ethyl 2-{[3-phenyl-2-(1H-pyrazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate

Uniqueness

The uniqueness of ethyl 2-{[3-phenyl-2-(1H-tetraazol-1-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate lies in its combination of a thiazole ring with a tetraazole moiety and a phenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C16H16N6O3S

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 2-[[(2S)-3-phenyl-2-(tetrazol-1-yl)propanoyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C16H16N6O3S/c1-2-25-15(24)12-9-26-16(18-12)19-14(23)13(22-10-17-20-21-22)8-11-6-4-3-5-7-11/h3-7,9-10,13H,2,8H2,1H3,(H,18,19,23)/t13-/m0/s1

InChI Key

OLTCIFYFTZWNDH-ZDUSSCGKSA-N

Isomeric SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)[C@H](CC2=CC=CC=C2)N3C=NN=N3

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C(CC2=CC=CC=C2)N3C=NN=N3

Origin of Product

United States

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